The synthesis of VU 0361737 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific synthetic routes may vary among laboratories, the general approach includes:
Technical details regarding the exact conditions (temperature, solvents, catalysts) and yields are often proprietary but can be found in specialized chemical literature or patents related to this compound.
VU 0361737 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with mGluR4. The molecular formula is C₁₈H₁₉N₃O₂S, and its structure can be represented as follows:
The three-dimensional structure can be analyzed using computational chemistry software to predict its binding conformation and interactions with target receptors.
VU 0361737 can undergo various chemical reactions relevant to its functionality as a positive allosteric modulator. These include:
Detailed reaction mechanisms would require experimental data from studies examining the compound's behavior in vitro and in vivo.
The mechanism of action for VU 0361737 involves its role as a positive allosteric modulator at mGluR4. Upon binding to the receptor:
Data from pharmacological studies demonstrate that VU 0361737 increases glutamate-mediated signaling through mGluR4, potentially leading to therapeutic effects in conditions such as Parkinson's disease or anxiety disorders .
VU 0361737 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and handling procedures in laboratory settings.
VU 0361737 is primarily utilized in scientific research focused on neurological disorders. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3